Antimalarial Potency: Carbazomycin C Exhibits >4.8-Fold Higher Activity Than Carbazomycin D Against Multidrug-Resistant Plasmodium falciparum
In a direct head-to-head comparison, Carbazomycin C inhibited the K1 multidrug-resistant strain of Plasmodium falciparum with an IC50 of 2.1 μg/mL, whereas Carbazomycin D showed an IC50 greater than 10 μg/mL in the same study [1]. This represents a >4.8-fold difference in potency, demonstrating that the 3,6-dimethoxy-4-hydroxy substitution of Carbazomycin C confers superior antiplasmodial activity relative to the 3,4,6-trimethoxy pattern of Carbazomycin D.
| Evidence Dimension | Antimalarial IC50 against P. falciparum K1 (multidrug-resistant) |
|---|---|
| Target Compound Data | 2.1 μg/mL |
| Comparator Or Baseline | Carbazomycin D: >10 μg/mL |
| Quantified Difference | >4.8-fold lower IC50 (higher potency) |
| Conditions | P. falciparum K1 strain, in vitro culture (Tetrahedron 2011 study) |
Why This Matters
For antimalarial drug discovery programs, selecting Carbazomycin C over Carbazomycin D provides a >4.8-fold potency advantage against a clinically relevant multidrug-resistant strain, directly impacting hit-to-lead prioritization and SAR campaigns.
- [1] Intaraudom C, Rachtawee P, Suvannakad R, Pittayakhajonwut P. Antimalarial and antituberculosis substances from Streptomyces sp. BCC26924. Tetrahedron. 2011;67(39):7593-7597. View Source
